N,N'-bis(4-phenoxyphenyl)nonanediamide
Description
N,N'-bis(4-phenoxyphenyl)nonanediamide is a bis-amide compound characterized by a nonanediamide backbone (nine-carbon chain) with 4-phenoxyphenyl substituents at both terminal nitrogen atoms. The phenoxyphenyl groups confer enhanced aromaticity and lipophilicity, which may influence solubility, thermal stability, and biological activity compared to shorter-chain or differently substituted analogs .
Properties
Molecular Formula |
C33H34N2O4 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
N,N//'-bis(4-phenoxyphenyl)nonanediamide |
InChI |
InChI=1S/C33H34N2O4/c36-32(34-26-18-22-30(23-19-26)38-28-12-6-4-7-13-28)16-10-2-1-3-11-17-33(37)35-27-20-24-31(25-21-27)39-29-14-8-5-9-15-29/h4-9,12-15,18-25H,1-3,10-11,16-17H2,(H,34,36)(H,35,37) |
InChI Key |
GSTBZKWMUPAHTN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCCCCCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCCCCCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural and physical properties of N,N'-bis(4-phenoxyphenyl)nonanediamide and its analogs:
| Compound Name | Backbone Chain | Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (25°C) |
|---|---|---|---|---|---|---|
| This compound | Nonanediamide | 4-Phenoxyphenyl | C₃₃H₃₂N₂O₄ | 544.6 (calc.) | Not Reported | Low (est.) |
| Adelmidrol (N,N'-bis(2-hydroxyethyl)nonanediamide) | Nonanediamide | 2-Hydroxyethyl | C₁₃H₂₆N₂O₄ | 274.3 | 132–134 | 60 g/L |
| N,N'-bis[(4-chlorophenyl)methyl]propanediamide | Propanediamide | (4-Chlorophenyl)methyl | C₁₉H₁₈Cl₂N₂O₂ | 379.3 | Not Reported | Not Reported |
| N,N'-bis(4-fluorophenyl)propanediamide | Propanediamide | 4-Fluorophenyl | C₁₅H₁₂F₂N₂O₂ | 290.3 | Not Reported | Not Reported |
| Ethanediamide, N,N-bis(4-hydroxyphenyl)- | Ethanediamide | 4-Hydroxyphenyl | C₁₄H₁₂N₂O₄ | 272.3 | Not Reported | Moderate (est.) |
Key Observations :
- Backbone Length: The nonanediamide backbone (9 carbons) in the target compound and Adelmidrol provides greater flexibility and hydrophobicity compared to shorter propanediamide (3 carbons) or ethanediamide (2 carbons) analogs .
- In contrast, hydroxyethyl (Adelmidrol) or hydroxyphenyl groups increase polarity and solubility .
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